
Tolterodine dimer-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolterodine dimer-d7 is a deuterated form of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in various research applications, including pharmacokinetic studies and metabolic profiling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tolterodine dimer-d7 involves the incorporation of deuterium into the tolterodine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tolterodine dimer-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, deuterated analogs, and substituted tolterodine derivatives. These products can have varying degrees of pharmacological activity and are often used in research to study the structure-activity relationship of the compound .
Applications De Recherche Scientifique
Tolterodine dimer-d7 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic profiling and pharmacokinetic studies to understand the metabolism and distribution of tolterodine in biological systems.
Medicine: Used in the development of new therapeutic agents for the treatment of overactive bladder and other related conditions.
Industry: Utilized in the production of deuterated drugs and as a reference standard in analytical chemistry
Mécanisme D'action
Tolterodine dimer-d7 exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
Tolterodine: The non-deuterated form of tolterodine, used in the treatment of overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.
Uniqueness: Tolterodine dimer-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic profiling. The incorporation of deuterium can lead to differences in the metabolic stability and pharmacological properties of the compound, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C35H41NO2 |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]amino]-1-phenylpropyl]-4-methylphenol |
InChI |
InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3/i1D3,2D3,25D |
Clé InChI |
OVJNATACTARGSL-PPRWSYCBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)CCC(C3=CC=CC=C3)C4=C(C=CC(=C4)C)O |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


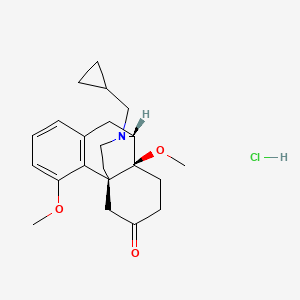
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
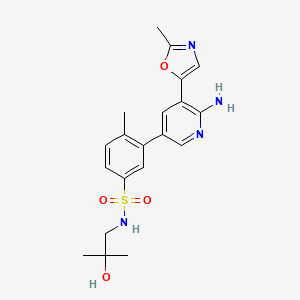
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

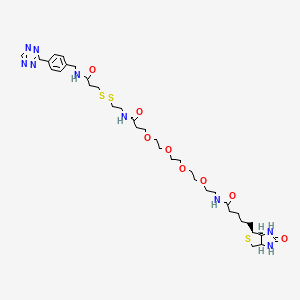
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
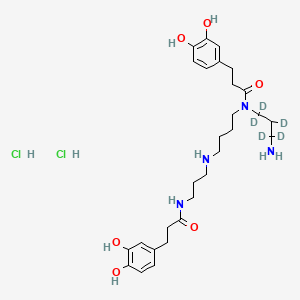
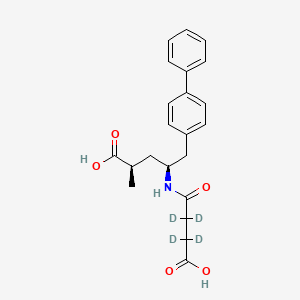


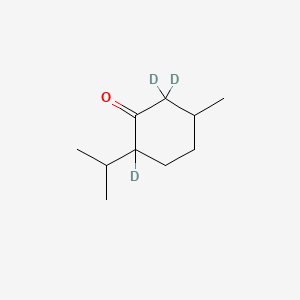
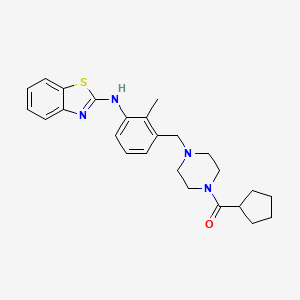
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
